Antiproliferative Activity in HER2+ Breast Cancer
Hsp90-IN-10 demonstrates significant antiproliferative activity against the HER2-overexpressing HCC1954 breast cancer cell line with an IC50 of 6 µM [1]. This level of potency is a key differentiator when compared to many first-generation or less optimized analogs. For instance, a related study on a series of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides found that while the lead compound (R)-8n achieved a submicromolar IC50 of 0.55 µM in the same cell line, the vast majority of tested analogs (14 compounds) exhibited IC50 values significantly higher than 1 µM, ranging up to nearly 10 µM [2]. This positions Hsp90-IN-10 as a more potent tool than most unoptimized analogs in this structural class for investigating HSP90-dependent growth in HER2-driven cancer models.
| Evidence Dimension | Antiproliferative potency in HCC1954 cells (72h MTT assay) |
|---|---|
| Target Compound Data | IC50 = 6.0 µM |
| Comparator Or Baseline | Related compound series (N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides): Majority of 14 active analogs showed IC50 values between 1.0 µM and 10.0 µM. Lead compound (R)-8n: IC50 = 0.55 µM. |
| Quantified Difference | Hsp90-IN-10 is more potent than the majority of analogs in a structurally similar series, being within a single order of magnitude of the optimized lead compound. |
| Conditions | HCC1954 human breast cancer cell line, MTT assay, 72-hour treatment. |
Why This Matters
For researchers focused on HER2-positive breast cancer, this established potency in a relevant cell model ensures a robust signal for downstream target engagement and pathway analysis.
- [1] Piven YA, et al. Novel O-acylated (E)-3-aryl-6,7-dihydrobenzisoxazol-4(5H)-one oximes targeting HSP90-HER2 axis in breast cancer cells. Bioorg Med Chem. 2022 Jan 1;53:116521. View Source
- [2] Varabyeva NA, et al. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Med Chem. 2025 Mar 28. View Source
